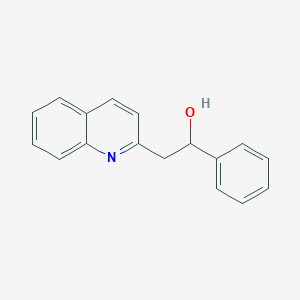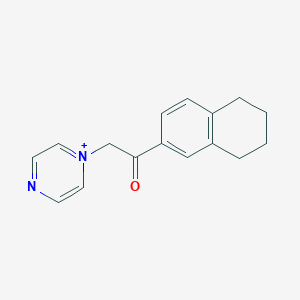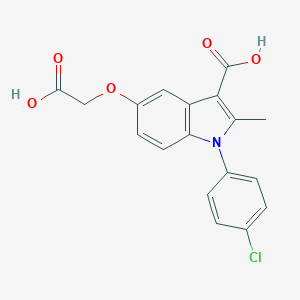![molecular formula C16H18N4O2 B271458 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile, also known as CPN, is a chemical compound with potential applications in scientific research. CPN is a heterocyclic compound that contains a naphthyridine ring system and a cyano group. This compound has been synthesized using various methods and has been studied for its potential biological activities.
作用機序
The mechanism of action of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile is not well understood. However, studies have suggested that 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile may exert its biological activities by inhibiting the activity of enzymes involved in cell division and growth, such as topoisomerase and DNA polymerase.
Biochemical and Physiological Effects
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has been shown to have several biochemical and physiological effects. In a study conducted by Singh et al., 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile was found to increase the levels of antioxidant enzymes in rat liver, suggesting that it has potential antioxidant properties. 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile was also found to decrease the levels of pro-inflammatory cytokines, indicating that it may have anti-inflammatory properties.
実験室実験の利点と制限
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has several advantages for lab experiments, including its ease of synthesis and potential biological activities. However, 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile. One potential area of research is the development of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile and its potential targets in cells. Additionally, further studies are needed to evaluate the safety and toxicity of 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile in vivo.
合成法
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile can be synthesized using several methods, including the reaction of 2-cyano-3,6-diethyl-4,5,7,8-tetrahydro-2H-cyclopenta[c]pyridine with ammonia. Another method involves the reaction of 2-cyano-3,6-diethyl-4,5,7,8-tetrahydro-2H-cyclopenta[c]pyridine with hydrazine hydrate and sodium acetate. These methods have been reported to yield 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile with good yields and purity.
科学的研究の応用
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile has been studied for its potential biological activities, including its antimicrobial, antifungal, and anticancer properties. In a study conducted by Kumar et al., 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile was found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. 4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile was also found to be cytotoxic against cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines.
特性
製品名 |
4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile |
|---|---|
分子式 |
C16H18N4O2 |
分子量 |
298.34 g/mol |
IUPAC名 |
4-amino-3,6-diethyl-2,5-dioxo-8,9-dihydro-7H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-3-19-11-7-5-6-9(11)12-10(8-17)15(21)20(4-2)14(18)13(12)16(19)22/h3-7,18H2,1-2H3 |
InChIキー |
LBRNXLOGMJRODA-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(CCC2)C3=C(C(=O)N(C(=C3C1=O)N)CC)C#N |
正規SMILES |
CCN1C2=C(CCC2)C3=C(C(=O)N(C(=C3C1=O)N)CC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)

![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)

![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)
